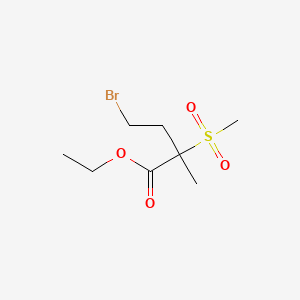![molecular formula C17H14ClFN6O2 B580134 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one CAS No. 1239662-46-4](/img/structure/B580134.png)
5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one, also known as 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Design and Synthesis
One area of research involves the pharmacophore design of kinase inhibitors, particularly p38α MAP kinase inhibitors, which are critical for proinflammatory cytokine release. Compounds with specific scaffolds, such as tri- and tetra-substituted imidazoles, have been identified as selective inhibitors. These compounds, characterized by their structural motifs and binding selectivity, are synthesized to enhance their inhibitory activity and selectivity over other kinases by modifying their interaction with the hydrophobic pocket and hinge region of the kinase. This research underscores the importance of ligand design in developing more effective and selective therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Novel Synthesis Methods
Another aspect of scientific research focuses on novel synthesis methods for pharmaceutical compounds. For example, the synthesis of omeprazole, a proton pump inhibitor, demonstrates the development of new methods to address pharmaceutical impurities and improve the synthesis process for better yield and simplicity. This research provides insights into optimizing drug synthesis for enhanced efficacy and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Inhibitors Study
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes represents a critical area of pharmacological research. By understanding the potency and selectivity of various inhibitors, researchers can better predict drug-drug interactions and improve drug safety profiles. This research is pivotal for the development of safer and more effective therapies by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pharmacological Review
Chlorogenic acid (CGA) has been the subject of extensive pharmacological review due to its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Research on CGA illustrates the potential of natural compounds in treating various disorders and highlights the importance of understanding their biological and pharmacological effects for clinical application (Naveed et al., 2018).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWJWSQISOVRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deshydroxy-chloro Tedizolid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

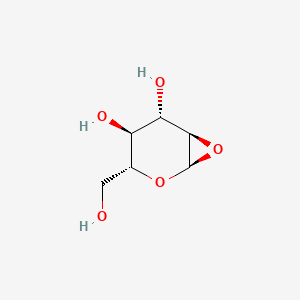
![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
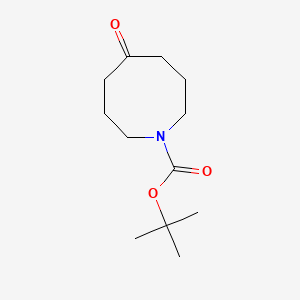
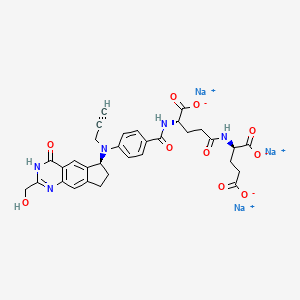


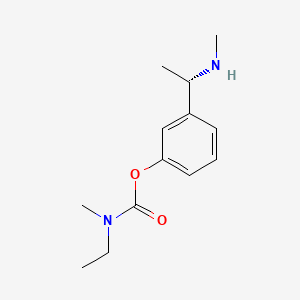
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
